molecular formula C17H25NO3 B14674143 4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol CAS No. 37005-74-6

4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol

Cat. No.: B14674143
CAS No.: 37005-74-6
M. Wt: 291.4 g/mol
InChI Key: JVUWVMIEOGHHBT-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol is a compound that combines two distinct chemical entities: 4-Aminobenzoic acid and 3,7-dimethylocta-2,6-dien-1-ol It is known for its role in the synthesis of folic acid in bacteriaIt is a primary component of rose oil, palmarosa oil, and citronella oil, and is commonly used in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzoic acid typically involves the nitration of toluene to produce nitrotoluene, followed by reduction to produce toluidine, and finally oxidation to yield 4-Aminobenzoic acid. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and hydrogen gas with a palladium catalyst for reduction.

3,7-dimethylocta-2,6-dien-1-ol can be synthesized through the acid-catalyzed hydration of myrcene or by the reduction of geranyl acetate. The reaction conditions for the hydration process typically involve the use of sulfuric acid as a catalyst, while the reduction process uses sodium borohydride as a reducing agent .

Industrial Production Methods

Industrially, 4-Aminobenzoic acid is produced through the oxidation of p-toluidine using potassium permanganate or through the hydrolysis of ethyl 4-aminobenzoate. Geraniol is industrially extracted from essential oils such as palmarosa oil and citronella oil through steam distillation .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to produce 4-nitrobenzoic acid.

    Reduction: It can be reduced to produce 4-aminobenzyl alcohol.

    Substitution: It can undergo electrophilic substitution reactions to form derivatives like 4-aminobenzoyl chloride.

3,7-dimethylocta-2,6-dien-1-ol undergoes reactions such as:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Aminobenzoic acid is used in scientific research for its role in the synthesis of folic acid and its derivatives. It is also used in the study of bacterial metabolism and as a precursor in the synthesis of various pharmaceuticals.

3,7-dimethylocta-2,6-dien-1-ol is widely used in research related to its antimicrobial and antioxidant properties. It is also studied for its potential use in cancer therapy and as a natural insect repellent .

Mechanism of Action

4-Aminobenzoic acid acts as a substrate for the enzyme dihydropteroate synthase in bacteria, leading to the synthesis of folic acid. This pathway is crucial for bacterial growth and replication.

3,7-dimethylocta-2,6-dien-1-ol exerts its effects through various mechanisms, including disruption of microbial cell membranes, inhibition of oxidative stress pathways, and modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzoic acid is unique due to its role in the synthesis of folic acid, which is essential for bacterial growth. 3,7-dimethylocta-2,6-dien-1-ol is unique for its pleasant fragrance and its wide range of applications in perfumery, flavoring, and as a natural insect repellent .

Properties

CAS No.

37005-74-6

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

4-aminobenzoic acid;3,7-dimethylocta-2,6-dien-1-ol

InChI

InChI=1S/C10H18O.C7H7NO2/c1-9(2)5-4-6-10(3)7-8-11;8-6-3-1-5(2-4-6)7(9)10/h5,7,11H,4,6,8H2,1-3H3;1-4H,8H2,(H,9,10)

InChI Key

JVUWVMIEOGHHBT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCO)C)C.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

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